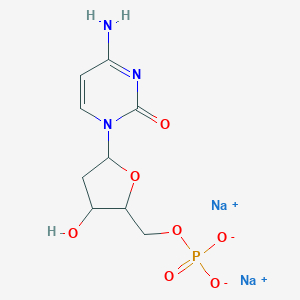
Dibismuth trizirconium nonaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibismuth trizirconium nonaoxide is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a type of metal oxide that consists of three different metals - bismuth, zirconium, and oxygen. The compound has a complex crystal structure, which makes it a fascinating subject of study. In
Scientific Research Applications
Dibismuth trizirconium nonaoxide has several potential applications in the field of scientific research. One of the most promising applications is in the field of catalysis. The compound has been shown to exhibit excellent catalytic activity in various reactions, including oxidation, reduction, and hydrolysis. It has also been studied for its potential use in gas sensing and environmental remediation.
Mechanism of Action
The mechanism of action of dibismuth trizirconium nonaoxide is not fully understood. However, it is believed that the compound's unique crystal structure plays a significant role in its catalytic activity. The compound's surface area and pore size also contribute to its catalytic properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of dibismuth trizirconium nonaoxide. However, studies have shown that the compound is biocompatible and has low toxicity, making it a potential candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of dibismuth trizirconium nonaoxide is its catalytic activity, which makes it a valuable tool for various lab experiments. However, the compound's complex crystal structure and synthesis process can make it challenging to work with. Additionally, the limited research on its potential toxicity and biological effects makes it necessary to exercise caution when handling the compound.
Future Directions
There are several future directions for research on dibismuth trizirconium nonaoxide. One area of interest is the development of new synthesis methods that can produce the compound in larger quantities and with greater purity. Another area of research is the exploration of its potential applications in biomedicine, such as drug delivery and tissue engineering. Additionally, further studies are needed to understand the compound's mechanism of action and its potential toxicity and biological effects.
Conclusion:
In conclusion, dibismuth trizirconium nonaoxide is a fascinating compound that has several potential applications in the field of scientific research. Its unique properties and catalytic activity make it a valuable tool for various lab experiments. However, the compound's complex crystal structure and limited research on its potential toxicity and biological effects make it necessary to exercise caution when handling it. Further research is needed to fully understand the compound's mechanism of action and its potential applications in biomedicine and other fields.
Synthesis Methods
The synthesis of dibismuth trizirconium nonaoxide is a complex process that requires specific conditions and techniques. One of the most common methods for synthesizing this compound is the sol-gel method. In this method, metal alkoxides are dissolved in a solvent and then hydrolyzed to form a gel. The gel is then dried and calcined at high temperatures to form the final product. Other methods for synthesizing dibismuth trizirconium nonaoxide include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
properties
CAS RN |
12048-52-1 |
|---|---|
Product Name |
Dibismuth trizirconium nonaoxide |
Molecular Formula |
Bi2O7Zr2 |
Molecular Weight |
712.4 g/mol |
IUPAC Name |
dibismuth;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/2Bi.7O.2Zr/q2*+3;7*-2;2*+4 |
InChI Key |
JSIJEPSXALLBJJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Bi+3].[Bi+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Bi+3].[Bi+3] |
Other CAS RN |
12048-52-1 |
synonyms |
dibismuth trizirconium nonaoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)






